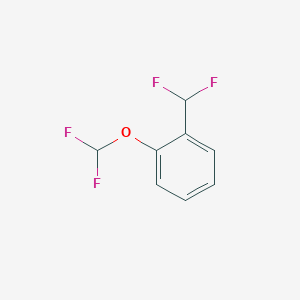
1-(Difluoromethoxy)-2-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-(difluoromethyl)benzene is an organic compound characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable benzene derivative undergoes substitution with difluoromethyl and difluoromethoxy reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, often facilitated by catalysts to enhance reaction efficiency and yield. The use of green solvents and photochemical protocols can also be employed to ensure environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-2-(difluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones.
Reduction: Reduction reactions can yield difluoromethyl alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are often employed in nucleophilic substitution reactions.
Major Products:
Oxidation: Difluoromethyl ketones.
Reduction: Difluoromethyl alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)-2-(difluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
- 1-(Difluoromethoxy)-4-(difluoromethyl)benzene
- 1-(Difluoromethoxy)-3-(difluoromethyl)benzene
- 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene
Uniqueness: 1-(Difluoromethoxy)-2-(difluoromethyl)benzene is unique due to the specific positioning of the difluoromethyl and difluoromethoxy groups on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H6F4O |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H6F4O/c9-7(10)5-3-1-2-4-6(5)13-8(11)12/h1-4,7-8H |
InChI Key |
QZQKOPOHEMYSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
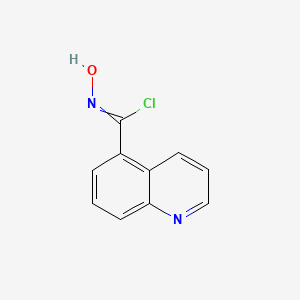
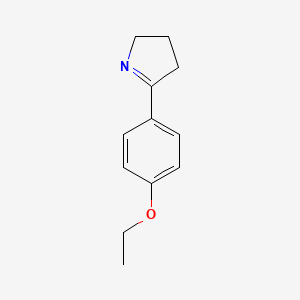
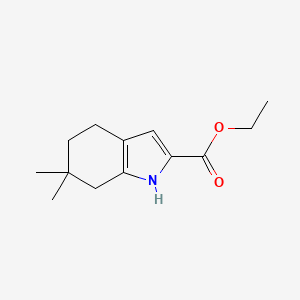

![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
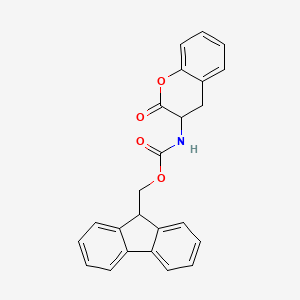
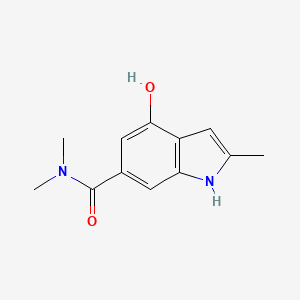
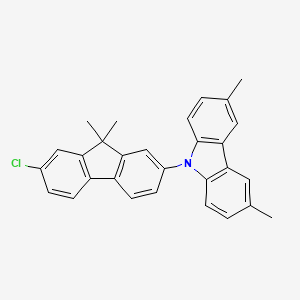
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
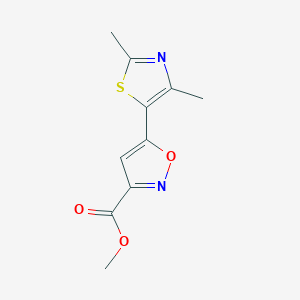
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
